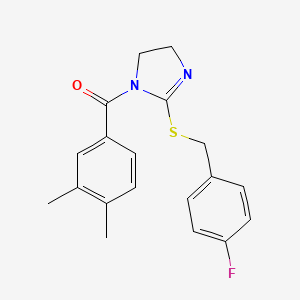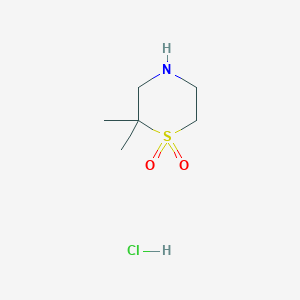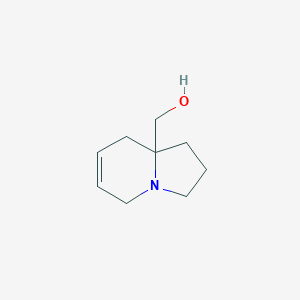![molecular formula C19H18N6O3 B2851996 2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 955852-97-8](/img/structure/B2851996.png)
2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. The process may include:
Formation of Pyrazolo[3,4-d]pyridazin-6(7H)-one: : The initial step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyridazin-6(7H)-one core structure. This can be achieved through condensation reactions involving hydrazine derivatives and diketones or similar compounds under controlled temperature and pH conditions.
Introduction of the Methyl and Tolyl Groups: : Subsequent functionalization introduces the 4-methyl and o-tolyl groups. These steps may involve selective alkylation or arylation reactions using suitable alkylating or arylating agents in the presence of catalysts.
Attachment of the Isoxazolyl Group: : The final stages involve the formation of the isoxazolyl acetamide moiety through acylation reactions. This step typically requires the use of isoxazole derivatives and acylating agents under controlled conditions to ensure the proper formation of the target compound.
Industrial Production Methods
While laboratory-scale synthesis provides valuable insights, scaling up for industrial production requires optimization of reaction conditions, catalysts, and purification techniques to ensure high yield and purity of the compound. Industrial methods might employ continuous flow reactors, advanced purification systems, and automation to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
The compound 2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : It can be subjected to oxidative conditions to introduce additional functional groups or modify existing ones.
Reduction: : Reductive conditions can be applied to reduce certain functional groups, potentially altering the compound's activity.
Substitution: : The compound may undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Solvents: : Organic solvents like dichloromethane, ethanol, or acetone depending on the reaction requirements.
Major Products Formed
Scientific Research Applications
The unique structure of 2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide lends itself to diverse applications in scientific research:
Chemistry: : Used as a building block for the synthesis of complex organic molecules, studying reaction mechanisms, and exploring novel synthetic routes.
Biology: : Potential bioactive compound for studying enzyme interactions, protein binding, and cellular pathways.
Medicine: : Investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Mechanism of Action
The mechanism of action for 2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is not yet fully elucidated. it is believed to interact with specific molecular targets, possibly enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed study using techniques such as molecular docking, binding assays, and cellular studies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyridazin Derivatives: : Compounds with similar core structures but different functional groups.
Isoxazol Derivatives: : Compounds with the isoxazol group, which may have varying bioactivities.
Acetamide Derivatives: : Various acetamide compounds with different substituents.
Uniqueness
Let me know if there's anything more specific you'd like to dive into!
Properties
IUPAC Name |
2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-11-6-4-5-7-15(11)25-18-14(9-20-25)13(3)22-24(19(18)27)10-17(26)21-16-8-12(2)28-23-16/h4-9H,10H2,1-3H3,(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVJFACIAAMYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=NOC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-Bromophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2851913.png)
![(2E)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B2851914.png)
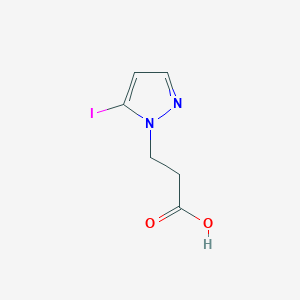
![1-[(Furan-2-ylmethyl)amino]propan-2-ol](/img/structure/B2851917.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2851920.png)
![1-(Phenylsulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B2851921.png)
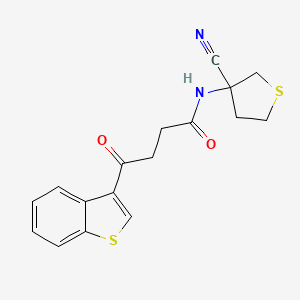
![N-cyclohexyl-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2851924.png)
![2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one](/img/structure/B2851928.png)
![6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride](/img/structure/B2851929.png)
